(5-Chlorothiophen-2-yl)methanol
Overview
Description
(5-Chlorothiophen-2-yl)methanol, also known as 5-CTM, is a heterocyclic compound with a wide range of applications in the fields of biochemistry, pharmacology, and medicine. 5-CTM is an important synthetic intermediate in the production of several pharmaceuticals and other compounds. Additionally, it has been used in the synthesis of a variety of compounds, including antiviral and antifungal agents, as well as in the production of other organic chemicals.
Scientific Research Applications
Synthesis of Heteroaryl Chalcones
(5-Chlorothiophen-2-yl)methanol can be used in the synthesis of heteroaryl chalcones . Chalcones are important constituents of many natural products and have been screened for a wide range of pharmacological activities such as antibacterial, antitumor, anti-inflammatory, antifungal, and antioxidant properties .
Precursor for Flavonoids and Isoflavonoids
Chalcones, which can be synthesized from (5-Chlorothiophen-2-yl)methanol, are considered to be the precursors of flavonoids and isoflavonoids . These compounds are abundant in edible plants and have various health benefits.
Intermediate for Synthesizing Various Heterocyclic Compounds
Chalcones, derived from (5-Chlorothiophen-2-yl)methanol, are also well-known intermediates for synthesizing various heterocyclic compounds . These compounds have a wide range of applications in pharmaceuticals and materials science.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPGPCVKFXIHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502337 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)methanol | |
CAS RN |
74168-69-7 | |
Record name | (5-Chlorothiophen-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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